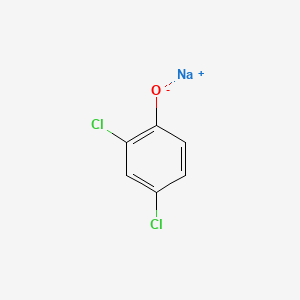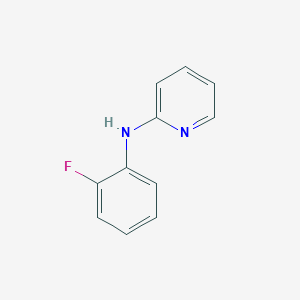
5-(3-Fluorophenyl)pyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluorophenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C12H8FNO. It is a white crystalline powder known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a fluorophenyl group attached to a pyridine ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the Vilsmeier-Haack reaction, which uses a formylating reagent to introduce the aldehyde group into the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of high-pressure autoclaves and specialized catalysts to optimize reaction conditions and minimize by-products .
化学反应分析
Types of Reactions
5-(3-Fluorophenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-(3-Fluorophenyl)pyridine-2-carboxylic acid.
Reduction: 5-(3-Fluorophenyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
5-(3-Fluorophenyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(3-Fluorophenyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to various receptors and enzymes, making it a valuable compound in medicinal chemistry. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .
相似化合物的比较
Similar Compounds
5-(4-Fluorophenyl)pyridine-3-carbaldehyde: Similar structure but with the fluorophenyl group at a different position.
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: Contains a pyrrole ring instead of a pyridine ring.
Uniqueness
5-(3-Fluorophenyl)pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the fluorophenyl group on the pyridine ring influences its electronic properties and interactions with other molecules, making it a valuable compound for various applications .
属性
CAS 编号 |
1158763-48-4 |
|---|---|
分子式 |
C12H8FNO |
分子量 |
201.20 g/mol |
IUPAC 名称 |
5-(3-fluorophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-11-3-1-2-9(6-11)10-4-5-12(8-15)14-7-10/h1-8H |
InChI 键 |
KHUGYPBQGOINKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)


![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)




![2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14132841.png)
![2-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14132856.png)


